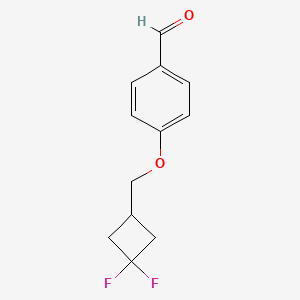
4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde moiety substituted with a 3,3-difluorocyclobutyl group via a methoxy linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde typically involves the following steps:
Formation of 3,3-Difluorocyclobutanol: This intermediate can be synthesized through the reaction of cyclobutene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Methoxylation: The 3,3-difluorocyclobutanol is then reacted with methanol in the presence of an acid catalyst to form 3,3-difluorocyclobutyl methanol.
Aldehyde Formation: Finally, the 3,3-difluorocyclobutyl methanol is subjected to oxidation using an oxidizing agent like pyridinium chlorochromate (PCC) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-((3,3-Difluorocyclobutyl)methoxy)benzoic acid.
Reduction: 4-((3,3-Difluorocyclobutyl)methoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a probe for studying enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde involves its interaction with various molecular targets and pathways:
Aldehyde Group: The aldehyde group can form Schiff bases with amines, which are important in biochemical processes.
Methoxy Group: The methoxy group can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzaldehyde: Similar structure but lacks the difluorocyclobutyl group.
3,4-Dimethoxybenzaldehyde: Contains two methoxy groups instead of one methoxy and one difluorocyclobutyl group.
4-Hydroxy-3,5-dimethoxybenzaldehyde: Contains hydroxyl and methoxy groups but lacks the difluorocyclobutyl group.
Uniqueness
4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde is unique due to the presence of the difluorocyclobutyl group, which imparts distinct chemical and physical properties compared to other benzaldehyde derivatives
Propiedades
Fórmula molecular |
C12H12F2O2 |
|---|---|
Peso molecular |
226.22 g/mol |
Nombre IUPAC |
4-[(3,3-difluorocyclobutyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C12H12F2O2/c13-12(14)5-10(6-12)8-16-11-3-1-9(7-15)2-4-11/h1-4,7,10H,5-6,8H2 |
Clave InChI |
RBOOOAVNOZAHNC-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(F)F)COC2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-[(Ethoxycarbonyl)amino]-5-{[(4-fluorophenyl)methyl]amino}phenyl)-beta-D-glucopyranuronosylamine](/img/structure/B13434309.png)
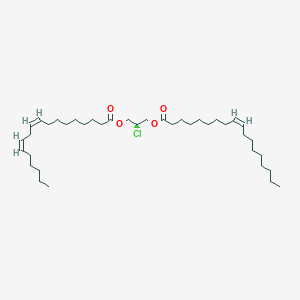
![(4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-penten-1-yl]-4-phenyl-2-oxazolidinone](/img/structure/B13434313.png)
![1,1'-(2,6-Pyridinediyl)bis[2,2,2-trifluoroethanone]](/img/structure/B13434316.png)
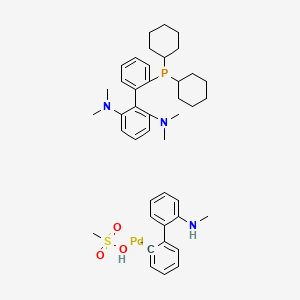
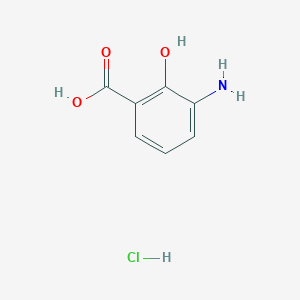
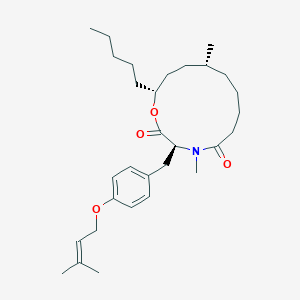
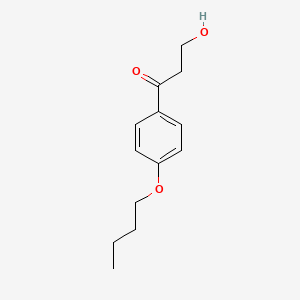
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B13434356.png)
![Benzonitrile, 4-[2-[(1R,2S)-2-(2,5-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]-, rel-](/img/structure/B13434364.png)
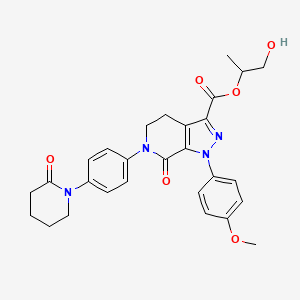
![disodium;2-[[(4R)-4-[(3S,7S,8S,10R,13R,14R)-7-hydroxy-3-sulfonatooxy-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13434377.png)

![(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B13434383.png)
